molecular formula C65H110N2O7 B11933723 [(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate

[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate

Cat. No.: B11933723
M. Wt: 1031.6 g/mol
InChI Key: OYFNLMAUNAFZPF-YAIMEDSSSA-N
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Description

[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, including hydroxy, furan, and amino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the furan ring through cyclization reactions.
  • Introduction of the phenylmethoxy groups via etherification.
  • Attachment of the hydroxyethyl group through nucleophilic substitution.
  • Coupling of the didodecylamino groups using amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As a surfactant or emulsifier in various formulations.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    Membrane Interaction: Incorporating into cell membranes and altering their properties.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(dodecylamino)propyl-dodecylamino]hexanoate
  • [(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-hexylamino]hexanoate

Uniqueness

The unique combination of functional groups in [(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C65H110N2O7

Molecular Weight

1031.6 g/mol

IUPAC Name

[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate

InChI

InChI=1S/C65H110N2O7/c1-4-7-10-13-16-19-22-25-28-39-49-66(50-40-29-26-23-20-17-14-11-8-5-2)53-43-54-67(51-41-30-27-24-21-18-15-12-9-6-3)52-42-33-38-48-61(69)71-57-60(68)62-63(72-55-58-44-34-31-35-45-58)64(65(70)74-62)73-56-59-46-36-32-37-47-59/h31-32,34-37,44-47,60,62,68H,4-30,33,38-43,48-57H2,1-3H3/t60-,62+/m0/s1

InChI Key

OYFNLMAUNAFZPF-YAIMEDSSSA-N

Isomeric SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCC(=O)OCC(C1C(=C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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